molecular formula C13H13FN2O2 B1518525 1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid CAS No. 1156886-59-7

1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid

Cat. No. B1518525
M. Wt: 248.25 g/mol
InChI Key: PRIBYGMQFDTLJJ-UHFFFAOYSA-N
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Description

“1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid” is an organic compound with the molecular formula C13H13FN2O2 and a molecular weight of 248.25 . It appears as a powder at room temperature .


Molecular Structure Analysis

The InChI code for “1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid” is 1S/C13H13FN2O2/c14-11-7-9(8-15)1-2-12(11)16-5-3-10(4-6-16)13(17)18/h1-2,7,10H,3-6H2,(H,17,18) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

The predicted boiling point of “1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid” is 459.1±45.0 °C, and its predicted density is 1.33±0.1 g/cm3 . The compound’s pKa, a measure of its acidity, is predicted to be 4.48±0.20 .

Scientific Research Applications

Antibacterial Properties

  • Synthesis and Antibacterial Activity : The compound has been studied for its antibacterial properties. For example, 1,4-Dihydro-4-oxopyridinecarboxylic acids, including 1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid, have been synthesized and explored for their structure-activity relationships as antibacterial agents. Enoxacin, a notable derivative, showed broad and potent in vitro antibacterial activity and excellent in vivo efficacy against systemic infections (Matsumoto et al., 1984).

Antimycobacterial Activities

  • Antimycobacterial Applications : This compound has been a part of research in the development of antimycobacterial agents. For instance, studies have focused on fluoroquinolone derivatives, with some compounds displaying significant in vitro and in vivo antimycobacterial activity against various strains of Mycobacterium tuberculosis (Senthilkumar et al., 2009).

Cancer Treatment

  • Potential in Cancer Therapy : The compound has been referenced in the context of Aurora kinase inhibitors, suggesting potential applications in treating cancer. Specific formulations involving related compounds have been found to inhibit Aurora A, an enzyme relevant in cancer pathology (ロバート ヘンリー,ジェームズ, 2006).

HIV Inhibition

  • Inhibition of HIV Replication : Some derivatives of the compound have been identified as potent inhibitors of human immunodeficiency virus type 1 (HIV-1) transcription and replication, showcasing its potential in antiviral therapy (Baba et al., 1998).

Future Directions

The future directions for research on “1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid” could include further investigation into its synthesis, properties, and potential applications. This could involve detailed studies of its physical and chemical properties, exploration of its reactivity under various conditions, and examination of its interactions with biological systems .

properties

IUPAC Name

1-(4-cyano-2-fluorophenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2/c14-11-7-9(8-15)1-2-12(11)16-5-3-10(4-6-16)13(17)18/h1-2,7,10H,3-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIBYGMQFDTLJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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